molecular formula C20H22O3 B14622201 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- CAS No. 57309-83-8

1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy-

Cat. No.: B14622201
CAS No.: 57309-83-8
M. Wt: 310.4 g/mol
InChI Key: YOWVZXDJGGGRSC-KAMYIIQDSA-N
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Description

1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is a chemical compound with a complex structure that includes a hydroxy group and a dimethyl-octadienyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- typically involves the reaction of geraniol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dimethyl-octadienyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethyl-octadienyl chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: A related compound with similar structural features but lacking the hydroxy group.

    Nerol: Another related compound with a similar structure but different stereochemistry.

    Geranyl acetate: A derivative of geraniol with an acetate group instead of a hydroxy group.

Uniqueness

1, 2-(3,7-Dimethyl-2,6-octadienyl)-3-hydroxy- is unique due to the presence of both the hydroxy group and the dimethyl-octadienyl chain, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

57309-83-8

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C20H22O3/c1-13(2)7-6-8-14(3)11-12-17-18(21)15-9-4-5-10-16(15)19(22)20(17)23/h4-5,7,9-11,21H,6,8,12H2,1-3H3/b14-11-

InChI Key

YOWVZXDJGGGRSC-KAMYIIQDSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C)C

Origin of Product

United States

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